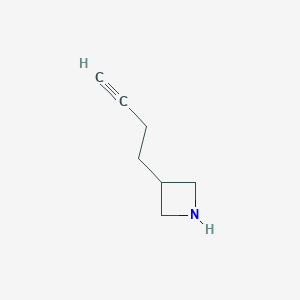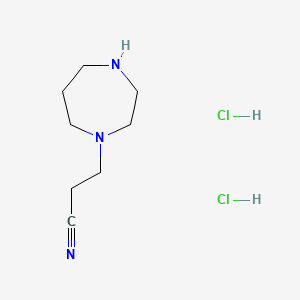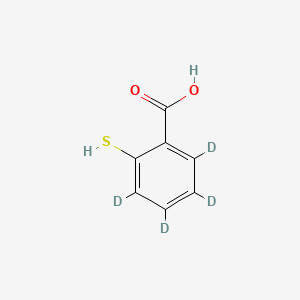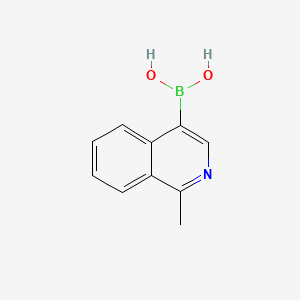
2-(Methoxymethyl)butanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methoxymethyl)butanoic acid is an organic compound with the molecular formula C6H12O3. It is a branched-chain alkyl carboxylic acid, which means it contains a carboxyl group (-COOH) attached to a branched alkyl chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Methoxymethyl)butanoic acid can be synthesized through several methods. One common approach involves the Grignard reaction, where 2-chlorobutane reacts with carbon dioxide to form the desired product . Another method includes the use of sodium methoxide and 2,6-dichlorotoluene in a reaction that involves heating and subsequent addition of dry ice .
Industrial Production Methods
Industrial production of 2-(Methoxymethyl)butanoic acid typically involves large-scale Grignard reactions due to their efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and yield of the product.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(Methoxymethyl)butanoic acid has several applications in scientific research:
Biology: It is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)butanoic acid involves its interaction with specific molecular targets and pathways. As a carboxylic acid, it can form hydrogen bonds and interact with enzymes and receptors in biological systems. The methoxy group can also participate in various chemical reactions, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
2-Methylbutanoic acid: Similar in structure but lacks the methoxy group.
2-Methoxybutanoic acid: Similar but with a different position of the methoxy group.
4-(Methoxymethyl)butanoic acid: Similar but with the methoxy group on a different carbon atom.
Uniqueness
2-(Methoxymethyl)butanoic acid is unique due to the specific position of the methoxy group, which influences its chemical reactivity and interactions. This unique structure makes it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C6H12O3 |
|---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
2-(methoxymethyl)butanoic acid |
InChI |
InChI=1S/C6H12O3/c1-3-5(4-9-2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8) |
InChI Key |
WFZMSGKKLBCPRL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-but-2-enedioic acid;2-[4-[2-[5-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-1,1-dioxo-4H-1,2,4,6-thiatriazin-3-yl]ethylsulfanylmethyl]-1,3-thiazol-2-yl]guanidine](/img/structure/B13448486.png)
![1-[(3S,3AR,6S,6aR)-3-[[4-(4-Dimethylaminophenyl)pyrimidin-2-yl]amino]-2,3,3a,5,6,6a-hexahydrofuro[2,3-d]furan-6-yl]-3-naphthalen-1-ylurea](/img/structure/B13448489.png)
![3-ethenyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B13448494.png)

![2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B13448510.png)



![[2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-(pyridin-2-ylmethyl)carbamate](/img/structure/B13448540.png)

![4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B13448551.png)


